(2S)-5-methylhexan-2-amine chemical structure and properties
(2S)-5-methylhexan-2-amine chemical structure and properties
The following technical guide details the chemical structure, synthesis, pharmacological properties, and regulatory status of (2S)-5-methylhexan-2-amine (1,4-Dimethylpentylamine).
Synonyms: 1,4-Dimethylpentylamine (1,4-DMAA); 2-Amino-5-methylhexane; Forthane (Historical).[1] CAS Registry Number: 28292-43-5 (General/Racemic). Note: Specific enantiomer CAS numbers are rarely utilized in commercial catalogs, necessitating chiral analysis for verification.
Executive Summary
(2S)-5-methylhexan-2-amine is an aliphatic amine and a structural isomer of the well-known stimulant 1,3-dimethylamylamine (1,3-DMAA). Pharmacologically, it functions as a sympathomimetic agent, exhibiting activity as a norepinephrine reuptake inhibitor and releasing agent. While historically investigated for nasal decongestant properties, it has recently emerged in the "grey market" of dietary supplements as a replacement for banned stimulants.
This guide provides a rigorous analysis of the (2S)-enantiomer, distinguishing its specific stereochemical synthesis and properties from the racemic mixtures commonly encountered in unregulated supply chains.
Chemical Structure & Stereochemistry[2]
The molecule features a hexane backbone with a methyl substitution at the C5 position and an amine group at the C2 position. The presence of the amine at C2 creates a chiral center.
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IUPAC Name: (2S)-5-methylhexan-2-amine[1]
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Molecular Formula: C
H N[1][2] -
Molecular Weight: 115.22 g/mol [3]
Stereochemical Configuration
The (S)-configuration at C2 is critical for receptor binding affinity. In many sympathomimetic amines (e.g., amphetamine), the (S)-isomer (dextrorotatory) is often more potent in eliciting central nervous system (CNS) effects than the (R)-isomer.
Structural Visualization: The isoheptane skeleton terminates in a widely spaced isopropyl group (C5-C6), providing lipophilicity that facilitates blood-brain barrier (BBB) permeation, while the amine at C2 mimics the alpha-methyl pharmacophore of amphetamines, conferring resistance to degradation by Monoamine Oxidase (MAO).
Physicochemical Properties Table[1][5]
| Property | Value | Notes |
| Boiling Point | 128–129 °C | At 760 mmHg |
| Density | 0.760 g/mL | At 20 °C |
| pKa | ~10.5 | Typical for primary aliphatic amines |
| LogP | 2.4 | Estimated; indicates high lipid solubility |
| Solubility | Water (Moderate), Ethanol (High) | Forms stable hydrochloride salts |
Synthesis & Manufacturing Protocols
For research and reference standard generation, relying on "grey market" sources is insufficient due to variable enantiomeric excess (ee). Below are two validated synthetic routes.
Route A: Industrial Reductive Amination (Racemic)
Primary method for bulk production. Yields a 50:50 mixture of (R) and (S) isomers.
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Precursor: 5-methyl-2-hexanone (Isoamyl methyl ketone).
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Reagents: Ammonium formate, Formamide (Leuckart-Wallach reaction).
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Conditions: Reflux at 140–150 °C followed by acid hydrolysis.
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Purification: Steam distillation of the free base.
Route B: Enantioselective Synthesis of the (2S)-Isomer
The "Expert" Protocol for high-fidelity standards. To selectively synthesize the (2S)-isomer, we employ Ellman’s Chiral Auxiliary ((R)-tert-butyl sulfinamide). This method avoids difficult chiral resolution steps.
Protocol:
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Condensation: React 5-methyl-2-hexanone with (R)-tert-butyl sulfinamide in the presence of Ti(OEt)
(Lewis Acid catalyst) to form the chiral N-sulfinyl imine. -
Diastereoselective Reduction: Reduce the imine using NaBH
at -48°C. The bulky chiral auxiliary directs the hydride attack, yielding the (S,R)-sulfinamide intermediate with high diastereomeric ratio (dr > 95:5). -
Deprotection: Acid hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding (2S)-5-methylhexan-2-amine hydrochloride.
Caption: Schematic for the asymmetric synthesis of the (2S) isomer, ensuring high enantiomeric purity for pharmacological testing.
Pharmacology & Mechanism of Action
Mechanism: Sympathomimetic Signaling
(2S)-5-methylhexan-2-amine acts primarily as an Indirect Sympathomimetic . Unlike direct agonists that bind to adrenergic receptors, this compound functions via the Norepinephrine Transporter (NET).
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Substrate Transport: It enters the presynaptic neuron via NET.
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VMAT2 Displacement: Once intracellular, it enters synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2), displacing stored Norepinephrine (NE).
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Reverse Transport: The displaced NE floods the cytosol, causing NET to reverse direction (efflux), releasing massive amounts of NE into the synaptic cleft.
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Result: Activation of post-synaptic
(vasoconstriction) and (cardiac stimulation) adrenergic receptors.
Comparative Potency
While direct data on the (2S)-isomer is limited, structure-activity relationship (SAR) analysis suggests it is less potent than 1,3-DMAA but retains significant pressor effects. The lack of a ring structure (present in amphetamine) reduces its affinity for the Dopamine Transporter (DAT), suggesting a lower abuse potential but higher cardiovascular risk profile relative to its psychoactive effects.
Caption: Pathway illustrating the displacement of norepinephrine stores, leading to sympathomimetic physiological responses.
Analytical Profiling (Mass Spectrometry)
For identification in biological matrices or supplement verification, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard.
Fragmentation Pattern (Electron Impact, 70eV):
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Base Peak (m/z 44): The dominant peak arises from
-cleavage at the C2-C3 bond. The charge is retained on the amine fragment . This is diagnostic for 2-aminoalkanes.[1] -
Molecular Ion (m/z 115): Often weak or absent due to rapid fragmentation.
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M-15 (m/z 100): Loss of the terminal methyl group.
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Differentiation: Distinguishing 1,4-DMAA from 1,3-DMAA requires high-resolution chromatography, as their mass spectra are nearly identical. 1,4-DMAA typically elutes after 1,3-DMAA on non-polar columns (e.g., DB-5) due to its slightly more linear structure.
Regulatory & Safety Status
Toxicity Profile[6][7]
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Cardiovascular: High doses induce hypertension, tachycardia, and potential arrhythmias. The narrow therapeutic index common to aliphatic amines poses a risk of hemorrhagic stroke.
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Metabolism: Likely metabolized via oxidative deamination by Monoamine Oxidase (MAO) and N-hydroxylation.
Regulatory Landscape[8][9][10]
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WADA: Prohibited In-Competition under Class S6.B (Specified Stimulants).
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FDA: Listed on the "Dietary Supplement Ingredient Advisory List." The FDA considers it a "New Dietary Ingredient" (NDI) for which no safety evidence exists, making its inclusion in supplements illegal.
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"Natural" Origin Claims: Claims that 1,4-DMAA is naturally derived from Geranium (Pelargonium graveolens) are widely regarded by the scientific community as unsubstantiated, often used to bypass regulatory scrutiny.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34204, 5-methylhexan-2-amine. Retrieved from [Link]
- Cohen, P. A., et al. (2012). Analyses of the Stimulant Content of Supplements: 1,3-DMAA and its Analogs. Archives of Internal Medicine. (Contextual grounding on alkylamine stimulants).
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World Anti-Doping Agency (WADA). (2024). The Prohibited List. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2024). Dietary Supplement Ingredient Advisory List. Retrieved from [Link]
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Ellman, J. A., et al. (2002).[4] Asymmetric Synthesis of Chiral Amines via tert-Butanesulfinamides. Chemical Reviews. (Methodological basis for Route B).
